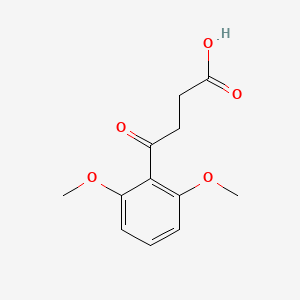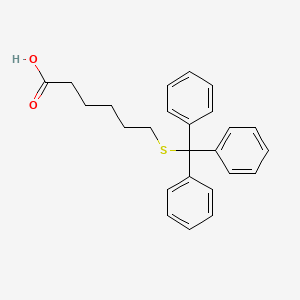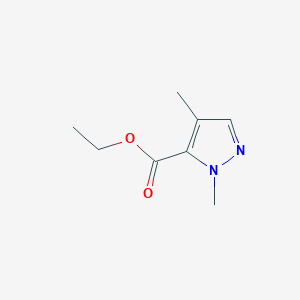
Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate is a derivative of the pyrazole class of compounds, which are characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound is not directly mentioned in the provided papers, but its structure can be inferred to be closely related to the various pyrazole derivatives that have been synthesized and characterized in the studies.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves regioselective reactions, where the functional groups are introduced at specific positions on the pyrazole ring. For instance, the paper discusses the synthesis of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates through acylation and alkylation reactions. Similarly, paper describes a 3+2 annulation method for synthesizing a substituted pyrazole, which is a common strategy for constructing the pyrazole core. Paper details the synthesis of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate, showcasing the versatility of reactions that can be performed on the pyrazole ring.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography and NMR spectroscopy. For example, paper provides the crystal structure of a pyrazole derivative, highlighting the importance of intermolecular interactions in stabilizing the crystal packing. Paper also discusses the crystal structure of a pyrazole derivative, emphasizing the consistency between the optimized molecular structure from DFT calculations and the X-ray diffraction data.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, which can be used to further modify the structure or to study reaction mechanisms. Paper explores the reaction of a pyrazolo[5,1-c][1,2,4]triazine derivative with thiourea, involving an ANRORC rearrangement. Paper describes the selective cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate with 1,3-dicarbonyl compounds, demonstrating the reactivity of the pyrazole ring towards different reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of the substituents on the ring. Paper discusses the unsuccessful attempt to prepare a cyano-substituted pyrazole derivative, indicating the challenges that can arise in the synthesis of certain derivatives. Paper provides insight into the regioselective synthesis of pyrazolecarboxylates, which can lead to different physical properties depending on the substituents. Paper includes a study of the spectroscopic properties and single-crystal X-ray diffraction of a pyrazole ester, which contributes to the understanding of the compound's stability and intermolecular interactions.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate and its derivatives play a significant role in synthetic chemistry. Studies have focused on synthesizing and characterizing various derivatives of this compound. For instance, structural, spectral, and theoretical investigations of related pyrazole-4-carboxylic acid derivatives highlight the importance of these compounds in understanding molecular interactions and electronic transitions (Viveka et al., 2016). Similarly, the synthesis and characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, involving a three-component one-pot condensation reaction, illustrate the compound's utility in molecular structural analysis and electronic structure-property studies (Viveka et al., 2016).
Biological Activities
Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate derivatives have also been studied for their biological activities. For example, a derivative, ethyl 5-amino-1-[(5?-methyl-1?-t-butyl-4?-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, demonstrated potential fungicidal and plant growth regulation activities, indicating its relevance in agricultural chemistry (Minga, 2005). Another study involving novel pyrazole derivatives synthesized from a related compound showed significant antimicrobial and anticancer activities, suggesting their potential in medicinal chemistry (Hafez et al., 2016).
Corrosion Inhibition
Additionally, certain pyrazole-type organic compounds, including derivatives of ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate, have been studied for their corrosion inhibition properties. For instance, their effectiveness in preventing steel corrosion in hydrochloric acid solutions was examined, highlighting their potential applications in material science and industrial processes (Tebbji et al., 2005).
Direcciones Futuras
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . This suggests that there is a lot of potential for future research and development in this area.
Propiedades
IUPAC Name |
ethyl 2,4-dimethylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)5-9-10(7)3/h5H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLLCQUNSCYBAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618011 |
Source


|
| Record name | Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate | |
CAS RN |
68809-64-3 |
Source


|
| Record name | Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)
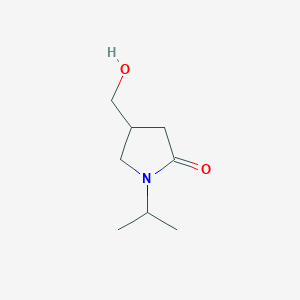
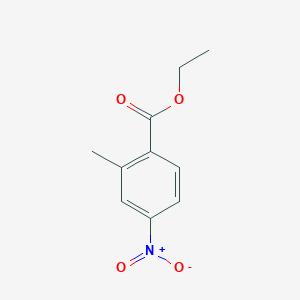
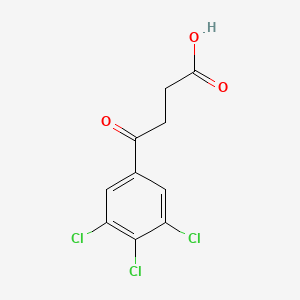
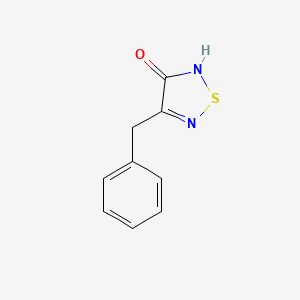
![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)


![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)
![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)
